molecular formula C19H17BrN4O B2565784 5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide CAS No. 2034463-50-6

5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide

Cat. No.: B2565784
CAS No.: 2034463-50-6
M. Wt: 397.276
InChI Key: SVHMGSXTWPEPTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide is a chemical compound of interest in early-stage pharmaceutical and biological research. It features a molecular structure combining a nicotinamide moiety with an imidazo[1,2-a]pyridine core, a scaffold noted in scientific literature for its potential in medicinal chemistry . Compounds based on the imidazo[1,2-a]pyridine framework have been explored for various biological activities in research settings, including investigations into kinase inhibition and anti-proliferative effects on cancer cell lines . This particular analog incorporates a bromo substituent, which may be utilized in further structure-activity relationship (SAR) studies or as a synthetic intermediate for subsequent derivatization. Researchers may find this compound valuable for probing novel biological pathways or as a building block in the synthesis of more complex molecules. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

5-bromo-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O/c20-14-9-13(10-21-11-14)19(25)23-16-6-2-1-5-15(16)17-12-24-8-4-3-7-18(24)22-17/h1-2,5-6,9-12H,3-4,7-8H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHMGSXTWPEPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the tetrahydroimidazo[1,2-a]pyridine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling with nicotinamide: The final step involves coupling the brominated intermediate with nicotinamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Applications

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the bromine atom enhances the reactivity of the compound, potentially increasing its efficacy against various pathogens.

Case Studies

  • Antibacterial Activity : A derivative of this compound was tested against Klebsiella pneumoniae, showing promising results in inhibiting bacterial growth. The mechanism involves disruption of bacterial cell wall synthesis.
  • Fungal Inhibition : Related compounds have demonstrated antifungal activity against Candida albicans, suggesting potential applications in treating fungal infections.

Anticancer Properties

The anticancer potential of 5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide has been a focal point in recent research. Studies have shown that it can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells.

Case Studies

  • In Vitro Studies : Similar nicotinamide derivatives were evaluated for their ability to inhibit cancer cell proliferation with IC50 values significantly lower than conventional chemotherapeutics.
  • Tumor Growth Inhibition : In murine models, compounds structurally related to this one have shown efficacy in inhibiting tumor growth by affecting key signaling pathways involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

  • Bromination : The introduction of bromine enhances antimicrobial activity.
  • Heterocyclic Rings : The presence of imidazole and pyridine rings contributes significantly to the compound's interaction with biological targets.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Core Scaffold Variations

a. Benzamide vs. Nicotinamide Backbones

  • 2-Bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide (): This compound replaces the nicotinamide core with benzamide. The imidazo[1,2-a]pyrimidine group (vs. The 2-methylphenyl substituent may sterically hinder target binding compared to the unsubstituted phenyl linker in the target compound. Molecular weight (~430 g/mol) is slightly lower, but reduced polarity could limit bioavailability .

b. Benzimidazole Derivatives

  • 5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide (): The benzimidazole core introduces rigidity and a cyanopyrimido group, which may enhance π-π stacking but reduce metabolic stability.

Substituent Effects

a. Halogen Positioning

  • 6,8-Dibromoimidazo[1,2-a]pyridine ():
    Dual bromine atoms increase molecular weight (~290 g/mol) and lipophilicity (logP ~2.5), favoring membrane permeability but risking off-target interactions. The target’s single bromine balances specificity and solubility .

b. Functional Group Modifications

  • Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate ():
    The ethyl ester group (vs. amide in the target) acts as a prodrug, requiring hydrolysis for activation. The dihydrochloride salt formulation enhances aqueous solubility (>50 mg/mL), a property the target compound may lack without similar salt forms .

Physicochemical and Pharmacokinetic Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) logP* Solubility (mg/mL)*
Target Compound Nicotinamide 5-Br, tetrahydroimidazo[1,2-a]pyridine ~460 ~2.8 ~0.5 (neutral form)
2-Bromo-N-(5-imidazo[1,2-a]pyrimidinyl)benzamide Benzamide 2-Br, imidazo[1,2-a]pyrimidine ~430 ~3.2 <0.1
6,8-Dibromoimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 6-Br, 8-Br ~290 ~2.5 ~1.0
Ethyl tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Tetrahydroimidazo[1,2-a]pyrazine Ethyl ester (salt form) ~277 (salt) ~1.5 >50 (salt form)

*Estimated based on structural analogs and substituent contributions.

Biological Activity

5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a nicotinamide moiety linked to a tetrahydroimidazo[1,2-a]pyridine structure. Its molecular formula is C16H17BrN4OC_{16}H_{17}BrN_4O, and it has a molecular weight of approximately 364.24 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

Research indicates that compounds similar to this compound may interact with various receptors and enzymes:

Biological Activity Data

The following table summarizes key biological activities reported for similar compounds:

Activity Compound IC50/Ki Values Notes
Antagonism of nAChRs5'-Phenyl-1,2,5,6-tetrahydro-3,3'-bipyridineKi = 123 nMSelective for α3β4 over α4β2 and α7 receptors .
Enzyme inhibitionVarious tetrahydroimidazo derivativesNot specifiedPotential for metabolic pathway modulation .
Antimicrobial activityRelated compoundsMIC = 50 μg/mlEffective against Gram-negative bacteria .

Case Studies

  • Nicotinic Receptor Studies : A study focused on the design and synthesis of phenyl-substituted tetrahydroimidazo compounds demonstrated their capability as selective antagonists for specific nAChR subtypes. This suggests potential applications in treating conditions like Alzheimer's disease .
  • Antimicrobial Activity : Research on related compounds indicated significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were notably low for certain derivatives, highlighting their potential as therapeutic agents .

Research Findings

Recent investigations into the biological activity of imidazo[1,2-a]pyridine derivatives have revealed promising results:

  • Binding Affinity : Compounds with structural similarities to this compound exhibited high binding affinities for target receptors involved in neuropharmacology.
  • In Vivo Studies : Animal model studies are needed to fully elucidate the pharmacokinetics and therapeutic efficacy of this compound.

Q & A

Basic Synthesis: What are the standard synthetic protocols for preparing 5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide?

Answer:
The synthesis typically involves multi-step routes starting with brominated pyridine derivatives. A common approach includes:

  • Step 1: Nucleophilic aromatic substitution (e.g., using 3-bromo-5-fluoropyridin-2-amine as a precursor, followed by oxidation and cyclization with chloroacetaldehyde to form the imidazo[1,2-a]pyridine core .
  • Step 2: Palladium-catalyzed cross-coupling (e.g., cyanation using zinc cyanide) to introduce functional groups .
  • Step 3: Amide bond formation via coupling reactions (e.g., nicotinamide derivative with the tetrahydroimidazo-phenyl intermediate) using reagents like HATU or EDCI in THF or DMF .
    Characterization is performed via TLC, NMR, and MS to confirm intermediates and final products .

Basic Analytical Characterization: Which spectroscopic and chromatographic methods are essential for validating the structure and purity of this compound?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR are critical for confirming the pyridine, phenyl, and tetrahydroimidazo ring systems. Key signals include aromatic protons (δ 7.0–8.5 ppm) and methylene groups in the tetrahydroimidazo moiety (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ ion for C19_{19}H16_{16}BrN4_4O).
  • Elemental Analysis: Validates purity (>95%) by matching calculated vs. observed C, H, N percentages .

Advanced Synthesis: How can researchers optimize reaction conditions for challenging steps, such as cyclization or palladium-catalyzed couplings?

Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time for cyclization (e.g., from 24 hours to 30 minutes under microwave irradiation at 120°C) .
  • Solvent and Catalyst Screening: Use polar aprotic solvents (DMF, DMSO) with Pd(PPh3_3)4_4 or Xantphos-based catalysts to improve coupling efficiency .
  • Computational Reaction Design: Tools like quantum chemical calculations predict transition states and optimize reaction pathways (e.g., ICReDD’s approach to reduce trial-and-error experimentation) .

Data Contradiction Analysis: How should researchers resolve discrepancies in spectral data or synthetic yields between structurally similar analogs?

Answer:

  • Cross-Validation: Compare NMR data with analogs (e.g., fluorophenyl vs. phenyl substituents in vs. the target compound) to identify substituent-induced shifts .
  • Yield Optimization: Test alternative bases (e.g., K2_2CO3_3 vs. Cs2_2CO3_3) or protecting groups (e.g., MEM ethers for sensitive functionalities) .
  • Heterogeneous Catalysis: Address low yields in palladium-catalyzed steps by switching from homogeneous to heterogeneous catalysts (e.g., Pd/C) .

Advanced Mechanistic Studies: What computational tools are recommended to study the compound’s reactivity or binding interactions?

Answer:

  • Density Functional Theory (DFT): Models electronic effects of the bromine substituent on reaction kinetics .
  • Molecular Dynamics (MD): Simulates interactions with biological targets (e.g., kinases or GPCRs) to guide SAR studies .
  • Reaction Path Search Algorithms: Identify intermediates in multi-step syntheses (e.g., ICReDD’s workflow integrating computation and experiment) .

Structure-Activity Relationship (SAR): How does the tetrahydroimidazo[1,2-a]pyridine moiety influence biological activity compared to non-saturated analogs?

Answer:

  • Conformational Rigidity: The saturated 5,6,7,8-tetrahydro ring reduces rotational freedom, potentially enhancing target binding .
  • Electron-Donating Effects: The imidazo nitrogen may participate in hydrogen bonding with enzymes, as seen in related anticancer derivatives .
  • Comparative Studies: Synthesize analogs with imidazo[1,2-a]pyridine (non-saturated) vs. tetrahydroimidazo versions and assay activity (e.g., IC50_{50} values in enzyme inhibition) .

Troubleshooting Synthesis: How can researchers address low yields or side products during amide bond formation?

Answer:

  • Activating Agents: Replace classical coupling reagents (e.g., DCC) with uronium salts (HATU) to improve efficiency .
  • Solvent Choice: Use anhydrous THF or DMF to minimize hydrolysis of reactive intermediates .
  • Temperature Control: Perform reactions under nitrogen at 0–5°C to suppress side reactions like oxidation .

Advanced Purification: What chromatographic techniques are optimal for isolating this compound from complex reaction mixtures?

Answer:

  • Flash Chromatography: Use silica gel with gradient elution (e.g., 5–20% MeOH in DCM) for intermediate purification .
  • HPLC: Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purity assessment (>98%) .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to obtain high-purity crystals .

Stability and Storage: What conditions prevent degradation of the bromine or amide functionalities during long-term storage?

Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photolytic cleavage of the C-Br bond .
  • Moisture Control: Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the amide group .
  • Inert Atmosphere: Argon or nitrogen blankets reduce oxidative degradation .

Scaling-Up Challenges: How can lab-scale synthetic routes be adapted for gram-scale production without compromising yield?

Answer:

  • Continuous Flow Reactors: Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Catalyst Recycling: Implement Pd recovery systems (e.g., magnetic nanoparticles) to reduce costs .
  • Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor reaction progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.